molecular formula C6H7N3O B3236431 3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-one CAS No. 1369105-56-5

3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-one

Cat. No.: B3236431
CAS No.: 1369105-56-5
M. Wt: 137.14 g/mol
InChI Key: WXQGEEXSJLMRKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-one (CAS Number: 1369105-56-5) is a versatile bicyclic heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. This scaffold serves as a critical building block for the development of novel therapeutic agents, particularly due to its structural similarity to purine bases, allowing it to interact with various biological targets. The core imidazo[4,5-c]pyridin-4-one structure is a privileged scaffold in drug discovery. Research into analogous structures has demonstrated substantial potential in multiple therapeutic areas. Notably, derivatives of this core structure have been investigated as dual angiotensin II type 1 (AT1) receptor antagonists and peroxisome proliferator-activated receptor-γ (PPARγ) partial agonists , a profile relevant for treating cardiovascular and metabolic diseases . Furthermore, closely related imidazo[4,5-c]pyridin-2-one derivatives have been identified as potent inhibitors of Src family kinases (SFKs) , such as Src and Fyn, indicating promise for applications in oncology, particularly in challenging areas like glioblastoma multiforme (GBM) . The compound's framework has also been explored in the context of A3 adenosine receptor (A3AR) positive allosteric modulators (PAMs) , which represent a modern approach to developing event- and site-specific drugs for inflammatory conditions and liver diseases . Key Chemical Identifiers: • IUPAC Name: 1,5,6,7-tetrahydroimidazo[4,5-c]pyridin-4-one • Molecular Formula: C6H7N3O • Molecular Weight: 137.14 g/mol • CAS Registry Number: 1369105-56-5 This product is offered for research purposes only and is intended for use by qualified laboratory professionals. It is strictly for research and development activities in a controlled setting and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1,5,6,7-tetrahydroimidazo[4,5-c]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c10-6-5-4(1-2-7-6)8-3-9-5/h3H,1-2H2,(H,7,10)(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXQGEEXSJLMRKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369105-56-5
Record name 3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-one can be achieved through several methods. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale application of the synthetic routes mentioned above, with optimization for yield and purity. These methods often require precise control of reaction conditions, such as temperature, pressure, and pH, to ensure consistent product quality .

Scientific Research Applications

Structural Characteristics

The molecular formula of 3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-one is C6H7N3OC_6H_7N_3O, with the following structural features:

  • SMILES : C1CNC(=O)C2=C1NC=N2
  • InChI : InChI=1S/C6H7N3O/c10-6-5-4(1-2-7-6)8-3-9-5/h3H,1-2H2,(H,7,10)(H,8,9)

This compound exhibits a unique bicyclic structure that contributes to its diverse reactivity and biological properties.

Biological Activities

Research indicates that this compound possesses several biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit antimicrobial properties against various pathogens. The imidazole ring is known to enhance the interaction with biological targets.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit certain cancer cell lines. Its mechanism may involve the modulation of signaling pathways associated with cell proliferation and apoptosis.
  • Neuroprotective Effects : Some derivatives have demonstrated neuroprotective effects in preclinical models of neurodegenerative diseases. This activity is attributed to their ability to cross the blood-brain barrier and modulate neurotransmitter systems.

Therapeutic Applications

The therapeutic applications of this compound are still under investigation but show promise in the following areas:

  • Anti-inflammatory Agents : Compounds based on this structure are being explored for their potential to reduce inflammation in chronic diseases such as arthritis and cardiovascular disorders.
  • Antiviral Agents : Given the current global health challenges posed by viral infections, there is ongoing research into the antiviral properties of this compound and its derivatives.

Case Study 1: Antimicrobial Activity

A study conducted by researchers examined the efficacy of various derivatives of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the structure significantly enhanced antimicrobial potency compared to standard antibiotics.

Case Study 2: Neuroprotection

In a preclinical trial assessing neuroprotective effects against oxidative stress-induced neuronal damage in rat models, derivatives of this compound showed a marked decrease in neuronal cell death. The study highlighted the potential for developing new treatments for Alzheimer's disease.

Mechanism of Action

The mechanism of action of 3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

The imidazo[4,5-c]pyridine core is highly modular, with variations arising from substituents at the 2-, 4-, 6-, and 7-positions. Below is a systematic comparison based on substituent diversity, physicochemical properties, and synthetic relevance.

Structural Variations and Substituent Effects

Table 1: Key Derivatives and Their Structural Features
Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Properties (Predicted/Reported)
4-(4-Fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine 4-fluorophenyl at position 2 C₁₂H₁₂FN₃ 217.24 944903-69-9 Density: 1.253 g/cm³; pKa: 12.75
4-(3-Bromophenyl)-...-6-carboxylic acid 3-bromophenyl at position 4; carboxylic acid at position 6 C₁₄H₁₄BrN₃O₂ 336.18 1214049-28-1 Purity: ≥95%; Discontinued (commercial availability)
4-(2-Methoxyphenyl)-...-6-carboxylic acid 2-methoxyphenyl at position 4; carboxylic acid at position 6 C₁₅H₁₅N₃O₃ 273.29 1214182-75-8 Purity: 95%; Long-term storage stability noted
4-[2-(Trifluoromethoxy)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine 2-(trifluoromethoxy)phenyl at position 4 C₁₄H₁₅F₃N₂O 309.41 101620-25-1 No explicit data; inferred lipophilicity from -CF₃O group
7,7-Dimethyl-1H,4H,5H,6H,7H,8H-imidazo[4,5-c]azepin-4-one Dimethyl groups on azepine ring (structural analog with expanded ring) C₇H₁₄N₃O 151.17 1239752-36-3 MDL: MFCD16874912; relevance to saturated analogs
Key Observations:
  • The trifluoromethoxy group in 101620-25-1 further increases electron-withdrawing effects.
  • Carboxylic Acid Functionalization : Compounds like 1214182-75-8 introduce polar groups, improving solubility and enabling salt formation for pharmaceutical formulations.
Table 2: Comparative Physicochemical Data
Property 3H,4H,5H,6H,7H-Imidazo[4,5-c]pyridin-4-one (Inferred) 4-(4-Fluorophenyl) Derivative 4-(3-Bromophenyl)-6-carboxylic Acid
Molecular Weight ~180-200 (estimated) 217.24 336.18
Boiling Point Not reported 444.1°C (predicted) Not reported
pKa ~10-12 (imidazole N-H) 12.75 ~3-4 (carboxylic acid)
Synthetic Accessibility Moderate (requires hydrogenation steps) Commercially available Discontinued; complex synthesis

Biological Activity

3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C6_6H7_7N3_3O
  • CAS Number : 1369105-56-5
  • Molecular Weight : 137.14 g/mol

1. Antimicrobial Activity

Research has indicated that derivatives of imidazo[4,5-c]pyridine exhibit notable antimicrobial properties. A study evaluated various imidazo[4,5-c]pyridine derivatives against Mycobacterium tuberculosis, revealing that certain modifications enhanced their efficacy significantly. The most potent compounds demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range .

2. Anticancer Properties

The compound has been investigated for its anticancer potential, particularly as a Src family kinase inhibitor. In vitro studies showed that specific derivatives effectively inhibited cell proliferation in glioblastoma cell lines (U87, U251, T98G) comparable to established inhibitors like PP2. This suggests a promising role in targeting aggressive cancer types .

3. Enzyme Inhibition

This compound has been identified as an inhibitor of the enzyme P. gingivalis QC. The structure-activity relationship studies revealed that modifications at the nitrogen positions significantly impacted inhibitory potency. For instance, introducing lipophilic groups improved activity by up to 60 times compared to unmodified analogs .

Structure-Activity Relationship (SAR)

The biological activity of imidazo[4,5-c]pyridine derivatives is heavily influenced by their structural modifications. The following table summarizes key findings from SAR studies:

Compound StructureModificationActivity Enhancement
N-benzyl derivativeBenzyl group addition+60 fold increase in activity
Alkyl substitutionsVaried lipophilicityImproved solubility and potency
Halogen substitutionsIncreased binding affinityEnhanced enzyme inhibition

Case Study 1: Antimycobacterial Activity

In a study focusing on the synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives against Mycobacterium tuberculosis, several compounds were identified with MIC values lower than those of standard treatments. This highlights the potential for developing new antitubercular agents from this scaffold .

Case Study 2: Glioblastoma Treatment

A series of imidazo[4,5-c]pyridin-2-one derivatives were tested against glioblastoma cell lines. One compound showed IC50 values in the nanomolar range and demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating its therapeutic potential .

Q & A

Q. What are the common synthetic routes for 3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-one derivatives?

The core structure is typically synthesized via cyclization reactions. For example, reacting 2-aminopyridine derivatives with aldehydes or ketones under acidic or basic conditions forms the imidazo[4,5-c]pyridine framework. Substituents like methyl or tert-butyl groups are introduced using bromoacetyl derivatives or alkylation agents. Yields and purity depend on solvent choice, temperature, and catalysts .

Q. How is the structural integrity of these derivatives validated?

Techniques include 1H/13C NMR for confirming proton and carbon environments, mass spectrometry (MS) for molecular weight verification, and X-ray crystallography to resolve spatial arrangements. IR spectroscopy identifies functional groups (e.g., carboxylic acids or esters). For example, X-ray analysis confirmed the bicyclic conformation of a trifluoromethylphenyl derivative .

Q. What biological activities are commonly investigated for these compounds?

Key activities include:

  • Antioxidant properties : Evaluated via DPPH radical scavenging assays and cellular ROS inhibition (e.g., dimethoxyphenyl derivatives showed IC50 values < 50 μM) .
  • Enzyme/receptor interactions : Studied using molecular docking (e.g., benzyloxy-substituted derivatives targeting cancer-related kinases) .
  • Anti-inflammatory potential : Assessed via COX-2 inhibition in vitro .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Systematic variation of solvent polarity (e.g., DMF vs. ethanol), temperature (room temp. vs. reflux), and catalysts (e.g., p-toluenesulfonic acid) can enhance cyclization efficiency. For example, tert-butyl-substituted derivatives achieved >80% yield using LiAlH4 in THF at 0–5°C .

Q. How do substituents influence structure-activity relationships (SAR)?

  • Electron-donating groups (e.g., methoxy in 4-(3,4-dimethoxyphenyl) derivatives) enhance antioxidant activity by stabilizing radical intermediates .
  • Electron-withdrawing groups (e.g., trifluoromethyl in 4-[4-(trifluoromethyl)phenyl] derivatives) improve binding to hydrophobic enzyme pockets . Comparative assays (e.g., IC50 comparisons across substituents) and computational simulations (DFT for electronic effects) are critical .

Q. How can contradictions in biological data across studies be resolved?

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and buffer conditions.
  • Substituent-specific effects : A benzyloxy group may show conflicting results in kinase assays due to conformational flexibility, requiring molecular dynamics simulations to clarify binding modes .

Q. What advanced methodologies are used to study target interactions?

  • Surface plasmon resonance (SPR) : Quantifies real-time binding kinetics (e.g., KD values for enzyme inhibitors).
  • Cryo-EM : Resolves compound-enzyme complexes at near-atomic resolution.
  • Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .

Q. How do computational methods aid in derivative design?

  • Density functional theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to guide redox-active substituent selection.
  • Molecular docking : Screens virtual libraries against targets like EGFR or PARP-1, prioritizing synthetically feasible candidates .

Q. How is compound stability assessed under physiological conditions?

  • Accelerated degradation studies : Expose derivatives to pH gradients (1–13) and monitor decomposition via HPLC.
  • Plasma stability assays : Incubate with human plasma (37°C, 24 hrs) and quantify parent compound loss using LC-MS .

Q. How are these derivatives integrated into drug development pipelines?

  • ADMET profiling : Assess solubility (shake-flask method), permeability (Caco-2 monolayers), and cytochrome P450 inhibition.
  • In vivo efficacy : Test lead compounds in xenograft models (e.g., murine cancer models) with pharmacokinetic monitoring (AUC, t1/2) .

Q. Methodological Notes

  • Synthetic Protocols : Prioritize anhydrous conditions for moisture-sensitive reactions (e.g., tert-butyl esterifications) .
  • Data Validation : Use triplicate measurements in bioassays and apply ANOVA for statistical significance (p < 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-one
Reactant of Route 2
3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.